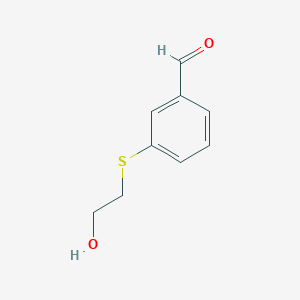

3-(2-Hydroxyethylthio)benzaldehyde

Description

3-(2-Hydroxyethylthio)benzaldehyde is a synthetic benzaldehyde derivative characterized by a hydroxyethylthio (-SCH₂CH₂OH) substituent at the meta position of the benzene ring. This compound has garnered attention in medicinal chemistry due to the 2-hydroxyethylthio motif, which has been identified as a critical pharmacophore in bioactive compounds. For example, derivatives containing this group, such as 4',5,7-tri[3-(2-hydroxyethylthio)propoxy]isoflavone, demonstrated significant anti-osteoporotic activity by inhibiting bone loss during estrogen deficiency without acute toxicity . The hydroxyethylthio group enhances solubility and bioavailability while enabling interactions with biological targets through hydrogen bonding and hydrophobic effects.

Properties

Molecular Formula |

C9H10O2S |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

3-(2-hydroxyethylsulfanyl)benzaldehyde |

InChI |

InChI=1S/C9H10O2S/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7,10H,4-5H2 |

InChI Key |

DEHUGADVMAHBNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)SCCO)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues of Benzaldehyde Derivatives

Benzaldehyde derivatives vary widely in substituent type, position, and bioactivity. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Benzaldehyde Derivatives

Key Observations :

- Substituent Position : The meta-substituted hydroxyethylthio group in this compound distinguishes it from ortho- or para-substituted derivatives like 2-hydroxy-5-methylbenzaldehyde or 4-hydroxybenzaldehyde. Substituent position significantly affects electronic properties and target binding .

- Functional Groups: The hydroxyethylthio group provides dual functionality (thioether and hydroxyl), enhancing solubility and enabling redox activity. In contrast, trifluoromethyl groups (e.g., in 3-[3-(trifluoromethyl)phenoxy]benzaldehyde) confer electron-withdrawing effects, improving stability in agrochemical applications .

- Natural vs. Synthetic Derivatives : Natural benzaldehyde derivatives from Eurotium spp., such as eurotirubrin A, often feature complex prenyl or aliphatic side chains, contributing to antifungal and antitumor activities . Synthetic derivatives prioritize simpler substituents for targeted drug design.

Pharmacological and Biochemical Properties

Anti-Osteoporotic Activity

The 2-hydroxyethylthio motif in this compound derivatives is critical for binding to estrogen receptors or modulating bone resorption pathways. This contrasts with 4-hydroxybenzaldehyde derivatives, which exhibit anticancer activity via apoptosis induction in tumor cells .

Antimicrobial and Antifungal Activity

Natural benzaldehyde derivatives from Eurotium (e.g., flavoglaucin) show broad-spectrum antifungal activity due to hydrophobic prenyl groups disrupting microbial membranes . Synthetic derivatives like 3-hydroxybenzaldehyde exhibit milder antimicrobial effects, likely due to fewer lipophilic substituents .

Physicochemical Properties

- Solubility : The hydroxyethylthio group enhances water solubility compared to methyl or trifluoromethyl substituents.

- Volatility: Unlike volatile benzaldehyde (used in aromas, ), this compound is non-volatile due to its polar substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.